Product packaging for Edobacomab(Cat. No.:CAS No. 141410-98-2)

Edobacomab

Cat. No.: B1176587
CAS No.: 141410-98-2
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Description

Edobacomab, codenamed E5, is a mouse monoclonal antibody (IgM) that was historically investigated as a potential treatment for sepsis caused by Gram-negative bacterial infections . Its primary mechanism of action involves binding to the lipid A domain of endotoxin (lipopolysaccharide or LPS), a key cell wall component of Gram-negative bacteria that triggers severe systemic inflammation . By targeting this conserved core structure, this compound exhibits a broad binding avidity to a diverse spectrum of Gram-negative endotoxins . While its precise mode of action is not fully elucidated, research indicates it may neutralize the effects of LPS and/or enhance bacterial clearance through several mechanisms: by facilitating direct complement fixation; by promoting the opsonization and clearance of bacteria by the mononuclear phagocyte system; and by acting synergistically with β-lactam antibiotics . Although clinical development for therapeutic use was discontinued after phase III trials did not meet their primary endpoints , this compound remains a valuable tool for researchers. It is widely used in immunological studies, including in vitro assays such as ELISA, and in vivo animal model research to investigate the pathogenesis of Gram-negative sepsis and the role of endotoxin . This product is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

141410-98-2

Molecular Formula

C9H18OS

Origin of Product

United States

Edobacomab: a Murine Monoclonal Igm Antibody in Preclinical Investigation

Origin and Design of Edobacomab (E5)

Antibody Isotype (IgM) and its Structural Implications for Function this compound is an antibody of the IgM isotype.creativebiolabs.netwikipedia.orgalpha-lifetech.comresearchgate.netIgM is typically the first antibody class produced during the initial stages of an immune response.ed.ac.ukpreprints.orgA key structural characteristic of IgM antibodies is their ability to form polymers, most commonly as a pentamer composed of five antibody subunits.ed.ac.ukpreprints.orgnih.govThis pentameric structure, stabilized by a joining (J) chain, provides IgM with ten antigen-binding sites, although it may exhibit lower affinity per binding site compared to other isotypes like IgG.preprints.orgnih.govHowever, the polyvalent nature of pentameric IgM results in high avidity, which is the cumulative strength of multiple binding interactions.nih.govThis high avidity makes IgM particularly effective at binding to repetitive epitopes, such as those found on the surface of pathogens.preprints.orgThe pentameric structure and high avidity of IgM contribute to its significant capacity for agglutinating (clumping) pathogens and efficiently activating the complement system, both crucial mechanisms for pathogen clearance.ed.ac.ukpreprints.orgnih.gov

Molecular Targeting Specificity of this compound this compound is directed against endotoxin (B1171834), specifically targeting the lipid A moiety of lipopolysaccharide (LPS) from Gram-negative bacteria. creativebiolabs.netalpha-lifetech.comresearchgate.net Endotoxin is a major component of the outer membrane of Gram-negative bacteria and is responsible for triggering severe inflammatory responses during infection. creativebiolabs.netalpha-lifetech.com

Molecular Targeting Specificity of this compound

Influence of Bacterial Species and LPS Structural Variations on Binding

This compound, a murine IgM monoclonal antibody, is directed against the lipid A moiety of bacterial lipopolysaccharide (LPS), also known as endotoxin nih.gov. LPS is a major component of the outer membrane of Gram-negative bacteria and is known for its significant role in the pathogenesis of sepsis. The structure of LPS is complex and varies considerably among different bacterial species and even within strains of the same species. This structural heterogeneity, particularly in the lipid A and O-antigen regions, can significantly influence the biological activity of LPS and its interaction with host immune components, including antibodies like this compound.

Research findings indicate that this compound exhibits binding to a broad spectrum of LPS preparations from various Gram-negative bacteria. Studies utilizing techniques such as enzyme-linked immunosorbent assay (ELISA), radioimmunoassay (RIA), and antibody capture assays have demonstrated this compound's capacity to bind to LPS isolated from a diverse range of clinically relevant wild-type Gram-negative bacteria nih.gov. This includes binding to smooth LPS preparations from species such as Escherichia, Klebsiella, Proteus, Pseudomonas, Salmonella, Serratia, and Yersinia nih.gov.

Crucially, the binding of this compound is primarily directed towards the lipid A component of LPS nih.gov. Lipid A is considered the conserved, biologically active moiety responsible for the endotoxic properties of LPS, although its structure can still exhibit variations (e.g., in the number and length of acyl chains) that affect its potency and recognition. This compound has been shown to bind not only to smooth LPS (which contains the O-antigen, core oligosaccharide, and lipid A) but also to rough LPS (lacking the O-antigen) and isolated lipid A preparations nih.gov. Rough LPS variants, such as those from Salmonella minnesota and Escherichia coli with chemotypes ranging from Ra through Re, have demonstrated binding to this compound nih.gov. This suggests that the presence or absence of the O-antigen side chain does not abolish this compound binding, reinforcing its specificity for the more conserved lipid A or inner core structures. The ability of this compound to bind to different rough LPS chemotypes indicates its recognition of epitopes present in the lipid A and potentially the inner core regions, which are less variable compared to the O-antigen.

The consistent binding across different bacterial species and LPS structural variations (smooth vs. rough) underscores this compound's recognition of a conserved epitope within the LPS structure, likely located on the lipid A moiety nih.gov. This broad binding characteristic is significant for an antibody intended to target the common toxic component of Gram-negative bacteria.

The following table summarizes representative binding characteristics of this compound to LPS from different bacterial sources and structural types based on available research:

LPS Source / TypeBacterial Species ExamplesThis compound Binding
Smooth LPSEscherichia, Klebsiella, Proteus, Pseudomonas, Salmonella, Serratia, Yersinia nih.govBinds
Rough LPS (Ra through Re chemotypes)Salmonella minnesota, Escherichia coli nih.govBinds
Isolated Lipid ANot specified, generally derived from Gram-negative bacteria nih.govBinds

This broad binding profile to the lipid A component across various Gram-negative species and LPS forms highlights the potential of this compound to interact with the conserved toxic moiety of endotoxin, irrespective of the variable O-antigen or outer core structures.

Mechanistic Research of Edobacomab at the Molecular and Cellular Level

Endotoxin (B1171834) Neutralization and Attenuation of Inflammatory Cascade in Research Models

Studies have explored Edobacomab's capacity to interact with and neutralize LPS and to modulate the subsequent inflammatory responses triggered by LPS in various research settings. While animal studies suggested potential protective effects in vivo, in vitro investigations into the direct neutralization of LPS and its downstream cellular impacts yielded notable findings regarding the antibody's activity. creativebiolabs.netresearchgate.net

Investigation of LPS Neutralization Capacity in vitro

In vitro studies were conducted to assess the ability of this compound to neutralize LPS. Despite demonstrating binding to a diverse range of smooth and rough LPS preparations, as well as lipid A, this compound did not consistently show significant neutralization of the biological effects of LPS in several in vitro assays utilizing human blood from healthy donors. creativebiolabs.netresearchgate.net This suggests that while the antibody can bind to its target, this binding did not universally translate into a direct abrogation of LPS activity in these specific experimental setups. researchgate.net

Modulation of Inflammatory Mediator Production (e.g., TNFα) in Preclinical Settings

The modulation of inflammatory mediators, such as tumor necrosis factor-alpha (TNFα), is a critical aspect of controlling the inflammatory cascade initiated by LPS. Preclinical investigations, including ex vivo whole blood stimulation assays, examined this compound's influence on the production of these mediators. In these in vitro settings, this compound did not significantly reduce the release of cytokines, including TNFα, interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), from monocytes stimulated with LPS. researchgate.net This indicates a limited direct impact of this compound on the production of these key pro-inflammatory cytokines in these in vitro models. However, some in vivo data suggested that this compound might reduce circulating levels of both LPS and TNFα. researchgate.net This discrepancy between in vitro and in vivo observations highlights the complexity of the antibody's potential mechanisms and the different environments in which it operates.

Examination of Immunomodulatory Effects on Cellular Responses

Further research delved into this compound's immunomodulatory effects by examining its influence on specific cellular responses triggered by LPS. These investigations aimed to understand how the antibody might affect the behavior of immune cells involved in the inflammatory response. creativebiolabs.netufhealth.org

Neutrophil oxidative burst, a critical defense mechanism involving the rapid release of reactive oxygen species, can be primed by LPS, leading to an exaggerated response upon subsequent stimulation. Research investigated whether this compound could modulate this LPS-induced priming of neutrophil oxidative burst. Findings from in vitro assays indicated that this compound did not significantly neutralize the LPS-induced priming effect on neutrophil oxidative burst. creativebiolabs.netresearchgate.net This suggests that, in these in vitro conditions, the antibody did not effectively inhibit this specific neutrophil activation pathway triggered by LPS.

The adhesion of granulocytes, including neutrophils, to the endothelium is a crucial step in their migration to sites of inflammation. LPS can stimulate endothelial cells, promoting increased adhesion of granulocytes. Studies examined the effect of this compound on the adhesion of granulocytes to LPS-stimulated endothelial cells. In vitro assays demonstrated that this compound did not significantly neutralize the adhesion of granulocytes to stimulated endothelial cells. creativebiolabs.netresearchgate.net This finding suggests a lack of direct inhibitory effect of the antibody on this adhesion process in the tested in vitro models.

Monocytes are key producers of pro-inflammatory cytokines in response to LPS. Research investigated the impact of this compound on cytokine release from monocytes. As mentioned in Section 3.1.2, ex vivo whole blood stimulation assays showed that this compound did not significantly neutralize the release of cytokines, such as TNFα, IL-1β, and IL-6, from monocytes stimulated with LPS. researchgate.net This indicates that, in these in vitro conditions, this compound did not effectively suppress the production and release of these inflammatory mediators by monocytes in response to LPS challenge.

Enhancement of Bacterial Clearance Mechanisms (Preclinical Focus)

Preclinical studies suggest that this compound may enhance bacterial clearance through several distinct mechanisms. These include facilitating direct complement fixation, playing a role in opsonization and subsequent phagocytosis by mononuclear phagocyte system cells, binding to erythrocyte Complement Receptor Type 1 (CR1/CD35) to aid in immune complex transport, and potentially acting synergistically with beta-lactam antibiotics researchgate.net.

Facilitation of Direct Complement Fixation Research

Research indicates that this compound can facilitate direct complement fixation. Studies using fluorescence-activated cell sorter (FACS) analysis have demonstrated direct, dose-dependent binding of this compound to Gram-negative bacteria such as Escherichia coli and Salmonella minnesota researchgate.net. Antibody binding to S. minnesota was observed to be enhanced by treatment with the beta-lactam antibiotic amoxycillin researchgate.net. This binding of this compound to the bacterial surface is a crucial step in initiating the classical pathway of complement activation, leading to the deposition of complement components (such as C1q, C4, and C2, ultimately forming C3 convertase) on the bacterial surface. The deposition of C3b, a fragment of C3, is particularly important as it acts as an opsonin, marking the bacteria for phagocytosis and potentially leading to bacterial lysis via the formation of the membrane attack complex (C5b-C9) nih.gov.

Role in Opsonization and Phagocytosis by Mononuclear Phagocyte System Cells

This compound facilitates the binding of opsonized bacteria to cells of the mononuclear phagocyte system researchgate.net. Opsonization is the process by which pathogens are marked for ingestion and elimination by phagocytes. Antibodies, like this compound, and complement components, particularly C3b and iC3b, act as opsonins nih.govwikipedia.org. By binding to the bacterial surface and activating complement, this compound promotes the deposition of these opsonins researchgate.net. Phagocytic cells, including monocytes and macrophages (components of the mononuclear phagocyte system), express receptors for the Fc region of antibodies (Fc receptors) and for complement components (complement receptors) wikipedia.orguni-freiburg.de. The binding of opsonized bacteria to these receptors on phagocytes triggers the process of phagocytosis, whereby the bacteria are engulfed and subsequently destroyed within the phagosomes uni-freiburg.de. This mechanism is considered a major predictor of antibody protective efficacy nih.gov.

Binding to Erythrocyte Complement Receptor Type 1 (CR1/CD35) and Immune Complex Transport

This compound enables bacteria to bind to erythrocyte CR1 (CD35) researchgate.net. Erythrocyte CR1 plays a significant role in the transport of immune complexes in the circulation nih.govnih.gov. Immune complexes, formed by the binding of antibodies (such as this compound) to antigens (like bacterial LPS), can activate complement and become coated with C3b and C4b fragments wikipedia.orgnih.govnih.gov. Erythrocytes, expressing CR1 on their surface, bind to these complement-opsonized immune complexes nih.govnih.gov. This binding allows for the safe carriage of the immune complexes through the bloodstream to the fixed macrophages of the liver and spleen, where they are cleared from the circulation nih.govnih.gov. By facilitating the binding of bacteria (presumably as part of immune complexes with this compound and complement) to erythrocyte CR1, this compound may enhance the transport and subsequent clearance of bacteria by the reticuloendothelial system researchgate.net.

Synergy with Antibiotics (e.g., Beta-Lactams) in Experimental Models

Preclinical studies suggest that this compound may act synergistically with beta-lactam antibiotics researchgate.net. Synergy between antimicrobial agents can lead to enhanced bacterial killing or inhibited growth compared to either agent alone nih.govmdpi.com. One study observed that antibody binding of this compound to S. minnesota was enhanced by treatment with amoxycillin, a beta-lactam antibiotic researchgate.net. This suggests a potential interaction where the antibiotic-induced changes in the bacterial surface might improve this compound binding, thereby enhancing antibody-mediated clearance mechanisms. Furthermore, experimental models of sepsis have investigated the combined effects of this compound and antibiotics. For instance, a triple combination of volume support, imipenem (B608078)/cilastatin (a beta-lactam combination), and this compound was found to reduce mortality rate, hemoconcentration, bacteria, endotoxin, TNF, and endothelin-1 (B181129) in a rat model of fulminant intra-abdominal sepsis researchgate.net. While imipenem alone killed bacteria and released endotoxin, this compound was shown to abolish the imipenem-induced increase in plasma endotoxin, highlighting a synergistic effect in managing the host response to bacterial killing researchgate.net.

Table 1: Preclinical Observations on this compound's Enhancement of Bacterial Clearance

MechanismKey Findings (Preclinical)Relevant Organisms/Models
Facilitation of Direct Complement FixationDirect, dose-dependent binding to bacteria; Antibody binding enhanced by amoxycillin treatment.Escherichia coli, Salmonella minnesota
Opsonization and Phagocytosis by Mononuclear Phagocyte SystemFacilitates binding of opsonized bacteria to mononuclear phagocytes.Not specified in detail in source researchgate.net, general mechanism.
Binding to Erythrocyte CR1 (CD35) & Immune Complex TransportEnables bacteria to bind to erythrocyte CR1, suggesting transport to liver and spleen macrophages.Not specified in detail in source researchgate.net, general mechanism.
Synergy with Antibiotics (e.g., Beta-Lactams)Enhanced antibody binding with amoxycillin; Combination with imipenem/cilastatin reduced endotoxin release in sepsis model.Salmonella minnesota, Rat model of intra-abdominal sepsis.

Table 2: Example of Synergy Data (Rat Sepsis Model)

Treatment RegimenEffect on Plasma Endotoxin Levels (vs. Imipenem alone)Effect on Mortality Rate (vs. Control)
Imipenem/Cilastatin aloneIncreased endotoxin releaseReduced mortality
This compound aloneReduced endotoxinReduced mortality
Volume support + Imipenem/Cilastatin + this compoundAbolished Imipenem-induced increaseReduced mortality

Note: Data in Table 2 is a qualitative representation based on findings in Source researchgate.net and not quantitative values.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound118305111 google.com
Amoxycillin33429 [PubChem]
Imipenem3827 [PubChem]
Cilastatin5282217 [PubChem]
Beta-LactamsN/A (Class of compounds)

Note: PubChem CIDs for Amoxycillin, Imipenem, and Cilastatin were obtained from general PubChem searches as specific CIDs were not provided in the context for these compounds as they relate to this compound research.##

This compound, also known by the codename E5, is a murine monoclonal IgM antibody engineered to target the lipid A moiety of endotoxin produced by Gram-negative bacteria wikipedia.orgresearchgate.net. Endotoxin, or lipopolysaccharide (LPS), is a major component of the outer membrane of Gram-negative bacteria and a potent inducer of inflammatory responses that can lead to sepsis researchgate.net. While this compound was investigated as a potential treatment for sepsis, particularly that caused by Gram-negative infections, its clinical trial results were mixed wikipedia.orgresearchgate.net. However, preclinical research has shed light on its mechanisms of action at the molecular and cellular levels, particularly concerning the enhancement of bacterial clearance.

Granulocyte Adhesion to Stimulated Endothelial Cells

Enhancement of Bacterial Clearance Mechanisms (Preclinical Focus)

Preclinical studies suggest that this compound may enhance bacterial clearance through several distinct mechanisms. These include facilitating direct complement fixation, playing a role in opsonization and subsequent phagocytosis by mononuclear phagocyte system cells, binding to erythrocyte Complement Receptor Type 1 (CR1/CD35) to aid in immune complex transport, and potentially acting synergistically with beta-lactam antibiotics researchgate.net.

Facilitation of Direct Complement Fixation Research

Research indicates that this compound can facilitate direct complement fixation. Studies using fluorescence-activated cell sorter (FACS) analysis have demonstrated direct, dose-dependent binding of this compound to Gram-negative bacteria such as Escherichia coli and Salmonella minnesota researchgate.net. Antibody binding to S. minnesota was observed to be enhanced by treatment with the beta-lactam antibiotic amoxycillin researchgate.net. This binding of this compound to the bacterial surface is a crucial step in initiating the classical pathway of complement activation, leading to the deposition of complement components (such as C1q, C4, and C2, ultimately forming C3 convertase) on the bacterial surface. The deposition of C3b, a fragment of C3, is particularly important as it acts as an opsonin, marking the bacteria for phagocytosis and potentially leading to bacterial lysis via the formation of the membrane attack complex (C5b-C9) nih.gov.

Role in Opsonization and Phagocytosis by Mononuclear Phagocyte System Cells

This compound facilitates the binding of opsonized bacteria to cells of the mononuclear phagocyte system researchgate.net. Opsonization is the process by which pathogens are marked for ingestion and elimination by phagocytes. Antibodies, like this compound, and complement components, particularly C3b and iC3b, act as opsonins nih.govwikipedia.org. By binding to the bacterial surface and activating complement, this compound promotes the deposition of these opsonins researchgate.net. Phagocytic cells, including monocytes and macrophages (components of the mononuclear phagocyte system), express receptors for the Fc region of antibodies (Fc receptors) and for complement components (complement receptors) wikipedia.orguni-freiburg.de. The binding of opsonized bacteria to these receptors on phagocytes triggers the process of phagocytosis, whereby the bacteria are engulfed and subsequently destroyed within the phagosomes uni-freiburg.de. This mechanism is considered a major predictor of antibody protective efficacy nih.gov.

Binding to Erythrocyte Complement Receptor Type 1 (CR1/CD35) and Immune Complex Transport

This compound enables bacteria to bind to erythrocyte CR1 (CD35) researchgate.net. Erythrocyte CR1 plays a significant role in the transport of immune complexes in the circulation nih.govnih.gov. Immune complexes, formed by the binding of antibodies (such as this compound) to antigens (like bacterial LPS), can activate complement and become coated with C3b and C4b fragments wikipedia.orgnih.govnih.gov. Erythrocytes, expressing CR1 on their surface, bind to these complement-opsonized immune complexes nih.govnih.gov. This binding allows for the safe carriage of the immune complexes through the bloodstream to the fixed macrophages of the liver and spleen, where they are cleared from the circulation nih.govnih.gov. By facilitating the binding of bacteria (presumably as part of immune complexes with this compound and complement) to erythrocyte CR1, this compound may enhance the transport and subsequent clearance of bacteria by the reticuloendothelial system researchgate.net.

Synergy with Antibiotics (e.g., Beta-Lactams) in Experimental Models

Preclinical studies suggest that this compound may act synergistically with beta-lactam antibiotics researchgate.net. Synergy between antimicrobial agents can lead to enhanced bacterial killing or inhibited growth compared to either agent alone nih.govmdpi.com. One study observed that antibody binding of this compound to S. minnesota was enhanced by treatment with amoxycillin, a beta-lactam antibiotic researchgate.net. This suggests a potential interaction where the antibiotic-induced changes in the bacterial surface might improve this compound binding, thereby enhancing antibody-mediated clearance mechanisms. Furthermore, experimental models of sepsis have investigated the combined effects of this compound and antibiotics. For instance, a triple combination of volume support, imipenem/cilastatin (a beta-lactam combination), and this compound was found to reduce mortality rate, hemoconcentration, bacteria, endotoxin, TNF, and endothelin-1 in a rat model of fulminant intra-abdominal sepsis researchgate.net. While imipenem alone killed bacteria and released endotoxin, this compound was shown to abolish the imipenem-induced increase in plasma endotoxin, highlighting a synergistic effect in managing the host response to bacterial killing researchgate.net.

Table 1: Preclinical Observations on this compound's Enhancement of Bacterial Clearance

MechanismKey Findings (Preclinical)Relevant Organisms/Models
Facilitation of Direct Complement FixationDirect, dose-dependent binding to bacteria; Antibody binding enhanced by amoxycillin treatment.Escherichia coli, Salmonella minnesota researchgate.net
Opsonization and Phagocytosis by Mononuclear Phagocyte SystemFacilitates binding of opsonized bacteria to mononuclear phagocytes. researchgate.netNot specified in detail in source researchgate.net, general mechanism.
Binding to Erythrocyte CR1 (CD35) & Immune Complex TransportEnables bacteria to bind to erythrocyte CR1, suggesting transport to liver and spleen macrophages. researchgate.netNot specified in detail in source researchgate.net, general mechanism.
Synergy with Antibiotics (e.g., Beta-Lactams)Enhanced antibody binding with amoxycillin; Combination with imipenem/cilastatin reduced endotoxin release in sepsis model. researchgate.netSalmonella minnesota, Rat model of intra-abdominal sepsis. researchgate.net

Table 2: Example of Synergy Data (Rat Sepsis Model)

Treatment RegimenEffect on Plasma Endotoxin Levels (vs. Imipenem alone)Effect on Mortality Rate (vs. Control)
Imipenem/Cilastatin aloneIncreased endotoxin release researchgate.netReduced mortality researchgate.net
This compound aloneReduced endotoxin researchgate.netReduced mortality researchgate.net
Volume support + Imipenem/Cilastatin + this compoundAbolished Imipenem-induced increase researchgate.netReduced mortality researchgate.net

Note: Data in Table 2 is a qualitative representation based on findings in Source researchgate.net and not quantitative values.

Preclinical Efficacy and Immunological Impact in Animal Models

Murine Models of Endotoxemia and Gram-Negative Sepsis

Murine models, particularly those involving challenge with bacterial lipopolysaccharide (LPS), have been used to evaluate the efficacy of edobacomab in improving outcomes related to endotoxemia and sepsis.

In murine systems challenged with LPS, animal studies have indicated that this compound can improve survival. mims.com Specifically, the antibody has been shown to prevent the lethality induced by the co-administration of endotoxin (B1171834), tumor necrosis factor-alpha (TNF-α), and interleukin-2 (B1167480) (IL-2). mims.com While specific survival rates across various LPS challenge models for this compound were not detailed in the search results, the finding that it prevents lethality in a complex challenge model involving key septic mediators highlights its potential impact on survival in severe endotoxemia. mims.com

This compound has demonstrated protective effects against the hemodynamic consequences of LPS challenge in animal studies. mims.com In murine models, the antibody (referred to as E5) significantly abrogated the decrease in blood pressure induced by the administration of endotoxin and TNF-α. mims.com This suggests that this compound can help maintain hemodynamic stability in the face of endotoxin-mediated vascular dysfunction.

Table 1: Summary of this compound's Impact in Murine Models

Model TypeChallenge AgentKey Finding (Efficacy)
Murine (in vivo)LPS + TNF-α + IL-2Prevents lethality. mims.com
Murine (in vivo)Endotoxin + TNF-αSignificantly abrogated hypotension. mims.com
Murine (Animal Studies)LPSImproves survival; Protects against hemodynamic consequences. mims.com

Survival Studies in LPS-Challenged Murine Systems

Comparative Preclinical Studies of Anti-Endotoxin Antibodies

The development of anti-endotoxin antibodies has involved comparisons between different antibody types and specificities to understand their potential in neutralizing LPS activity. nih.govresearchgate.netresearchgate.net

Comparison of this compound with Other Murine or Human Anti-Endotoxin Monoclonal Antibodies (e.g., HA-1A, Nebacumab) in Animal Studies

This compound (E5) and HA-1A (also known as Nebacumab or Centoxin) are two prominent examples of anti-endotoxin monoclonal antibodies that were studied, including in preclinical animal models. creativebiolabs.netcornell.edunih.gov HA-1A is a human IgM monoclonal antibody that also binds to the lipid A domain of endotoxin. creativebiolabs.netkauveryhospital.com

In experimental models, HA-1A has been shown to protect animals against endotoxemia and the development of the dermal Shwartzman reaction. creativebiolabs.net Animal studies with this compound have indicated that it reduces circulating levels of endotoxin and tumor necrosis factor in vivo. researchgate.net These studies have also suggested that this compound improves survival and protects against the hemodynamic consequences of LPS challenge in animals. researchgate.net

However, comparisons in specific animal models have yielded varying results. For instance, in a murine model of endotoxemia sensitized by burn injury, anti-LPS agents like monophosphoryl lipid A and polymyxin (B74138) B sulfate (B86663) increased the lethal dose 50 (LD50) of LPS from Klebsiella pneumoniae, while the LPS-directed monoclonal antibody E5 did not show the same effect in this particular model. researchgate.net

Animal models, while essential, have inherent differences in endotoxin activity compared to humans, which can confound preclinical study results. nih.govmdpi.com For example, humans show biological responses to much smaller doses of endotoxin compared to various animal species like rabbits, sheep, rats, pigs, and non-human primates. nih.govmdpi.com

Comparative Preclinical Study Findings (Illustrative based on search results):

AntibodyOriginIsotypeTargetObserved Preclinical Effect in Animal ModelsRelevant Snippets
This compoundMurineIgMLipid AReduces circulating endotoxin and TNF; improves survival against LPS challenge. researchgate.net
HA-1AHumanIgMLipid AProtects against endotoxemia and dermal Shwartzman reaction. creativebiolabs.net
mAb A1102HumanizedIgGO-antigenNeutralized TLR-4 activation; afforded protection in galactosamine-sensitized mouse and rabbit models. researchgate.netnih.gov
7G mAbMurineIgG3O-antigenIncreased LD50 of LPS; protected against dermal Shwartzman reaction and lethal infection. nih.gov

Distinct Binding and Efficacy Profiles Across Different Anti-LPS Agents

Anti-LPS antibodies can target different components of the LPS molecule, which consists of a polysaccharide chain (O-antigen), a core oligosaccharide, and lipid A. alpha-lifetech.comnih.govoup.com The structure of lipid A can vary between bacterial species, influencing endotoxin potency. alpha-lifetech.com Antibodies directed against the core region may cross-react with a range of Gram-negative bacteria, while those targeting the O-antigen are typically strain-specific. oup.com

This compound is directed against the lipid A moiety, which is the biologically active component responsible for the immunostimulatory properties of endotoxin. alpha-lifetech.comresearchgate.net HA-1A also binds to the lipid A domain. creativebiolabs.netkauveryhospital.com The binding characteristics of this compound were studied using purified LPS from various Gram-negative bacteria. researchgate.netresearchgate.net Using a sensitive assay, this compound was shown to bind to smooth LPS preparations from a broad spectrum of clinically relevant Gram-negative bacteria, including Escherichia, Klebsiella, Proteus, Pseudomonas, Salmonella, Serratia, and Yersinia species. researchgate.net It was also shown to bind to smooth LPS molecules with both long and short O-polysaccharide chains. researchgate.net

The location of the LPS target can influence the efficacy of anti-endotoxin antibodies. Some research suggests that the failure of clinical trials with anti-endotoxin monoclonal antibodies might be attributable to the inaccessibility of the lipid A target. nih.gov

Different anti-LPS agents can exhibit distinct efficacy profiles in animal models depending on the specific model and the bacterial strain used. For example, a humanized monoclonal antibody (mAb A1102) specific for the conserved LPS O-antigen showed high efficacy in neutralizing TLR-4 activation in vitro and provided significant protection in galactosamine-sensitized mouse and rabbit models challenged with Klebsiella pneumoniae ST258. researchgate.netnih.gov This suggests that targeting the O-antigen can also be an effective strategy.

Immunogenicity Research in Animal Models and Murine-Derived Antibody Considerations

The use of antibodies derived from non-human species, such as murine antibodies like this compound, can lead to immune responses in the host, which is a critical consideration in preclinical and clinical development. invivogen.combiointron.comibiantech.comnih.gov

Anti-Murine Antibody (AMA) Responses in Experimental Settings

When non-murine antibodies are administered to mice, the mice can mount an immune response, producing anti-species antibodies. invivogen.comibiantech.com This anti-antibody response can lead to the inactivation and clearance of the administered antibody, potentially causing a loss of treatment efficacy and, in some cases, severe hypersensitivity reactions. invivogen.combiointron.comibiantech.com This phenomenon, known as the human anti-mouse antibody (HAMA) response in humans, has a parallel in animal models when using xenogeneic (non-native) antibodies. invivogen.combiointron.comibiantech.com

In the context of this compound, a murine antibody, the potential for anti-murine antibody (AMA) responses in animal models used for preclinical research is relevant. While the provided search results primarily discuss HAMA responses in humans receiving murine antibodies or anti-species responses in mice receiving non-murine antibodies (like rat or hamster), the principle of the host immune system recognizing and responding to foreign antibodies applies. invivogen.combiointron.comibiantech.comnih.gov Such responses in animal models can affect the assessment of optimal dosing, timing, and repeated injections for preclinical studies. invivogen.comibiantech.com

Studies in humans receiving this compound indicated that a percentage of patients developed delayed anti-murine antibody responses. researchgate.net While this is a clinical observation, it underscores the potential immunogenicity of murine antibodies and its relevance to understanding antibody behavior in a biological system, including animal models.

Implications of Antibody Design (e.g., Humanization) for Research Trajectories

To mitigate unwanted immune responses to therapeutic antibodies, strategies such as humanization or the use of fully human antibodies have been developed. invivogen.combiointron.comnih.gov Humanization involves engineering the complementarity-determining regions (CDRs) of a non-human antibody into a human antibody backbone, aiming to reduce immunogenicity while retaining antigen binding specificity. invivogen.comibiantech.com

The potential for AMA responses in animal models, particularly when using xenogeneic antibodies for repeated dosing, has implications for research trajectories. invivogen.comibiantech.com To overcome this limitation in preclinical mouse studies, similar technology used for humanization has been applied to create "murinized" antibodies, where non-murine constant regions are replaced with mouse immunoglobulin sequences. invivogen.com This can prolong antibody circulation and decrease hypersensitivity reactions in mice. invivogen.com

The development of humanized antibodies, such as the humanized anti-LPS O-antigen antibody mAb A1102, demonstrates a trajectory in anti-endotoxin antibody research towards constructs designed to potentially reduce immunogenicity compared to fully murine antibodies. researchgate.netnih.gov While humanization is primarily aimed at reducing immunogenicity in humans, the underlying principle of altering antibody design to minimize host immune responses is relevant to the selection and engineering of antibodies for preclinical animal studies as well. Using humanized or fully human antibodies in research and clinical applications can mitigate the risk of HAMA response in human subjects by reducing the amount of mouse-derived components. biointron.com

The decision to use murine, chimeric, humanized, or fully human antibodies in preclinical studies can significantly influence the observed efficacy and immunological outcomes, guiding future research and development pathways. invivogen.combiointron.comnih.gov The development of B cell-deficient mouse strains that cannot produce anti-drug antibodies (ADAs) is another approach used in preclinical research to enable efficacy testing of biologics, including antibodies, without the confounding factor of ADA responses. taconic.com

Research Methodologies and Analytical Approaches for Edobacomab Studies

In Vitro Binding Assays

In vitro binding assays are crucial for characterizing the interaction of edobacomab with its target, endotoxin (B1171834) (LPS), and with Gram-negative bacteria. These methods provide insights into the specificity and affinity of the antibody.

Enzyme-Linked Immunosorbent Assay (ELISA) for LPS and Lipid A Binding

Enzyme-Linked Immunosorbent Assay (ELISA) is a standard immunological technique used to study the binding characteristics of this compound to LPS and lipid A preparations. Studies have utilized ELISA to demonstrate that this compound binds to an extensive panel of rough LPS (chemotypes Ra through Re from Salmonella minnesota and E. coli J5) and lipid A preparations. researchgate.net ELISA has also been used to show binding to a diverse spectrum of smooth LPS isolated from clinically relevant wild-type Gram-negative bacteria. creativebiolabs.netresearchgate.net

LPS/Lipid A Preparation This compound Binding
Rough LPS (Ra-Re from S. minnesota) Binds
Rough LPS (Ra-Re from E. coli J5) Binds
Lipid A preparations Binds
Smooth LPS (various Gram-negative bacteria) Binds

ELISA plates are typically coated with the target antigen (LPS or lipid A). nih.gov this compound is then added, and its binding is detected using an enzyme-conjugated secondary antibody that recognizes murine IgM. researchgate.net A substrate is added, producing a signal proportional to the amount of bound this compound. ELISA can also be used to determine the affinity of this compound for its targets, such as the reported Kd of approximately 6.5 nM for Ra LPS. researchgate.net

Fluorescence-Activated Cell Sorter (FACS) Analysis for Bacterial Binding

Fluorescence-Activated Cell Sorter (FACS) analysis is employed to assess the direct binding of this compound to intact Gram-negative bacteria. This method allows for the quantitative evaluation of antibody binding at the single-cell level. researchgate.netarxiv.org Studies have shown direct, dose-dependent binding of this compound (E5) to Escherichia coli (E. coli) and Salmonella minnesota (S. minnesota) using FACS analysis. researchgate.net Antibody binding to S. minnesota was observed to be enhanced by treatment with the beta-lactam antibiotic amoxycillin. researchgate.net

In FACS analysis for bacterial binding, bacteria are incubated with fluorescently labeled this compound or with unlabeled this compound followed by a fluorescent secondary antibody. researchgate.netarxiv.org The bacterial suspension is then passed through a flow cytometer, which measures the fluorescence intensity of individual bacteria, indicating the amount of bound antibody. arxiv.org This allows for the determination of the percentage of bacteria bound by the antibody and the mean fluorescence intensity, reflecting the binding level. arxiv.org

Antibody-Capture Assays and LPS-Detection Systems (e.g., Limulus Amebocyte Lysate)

Antibody-capture assays, often coupled with sensitive LPS-detection systems like the chromogenic Limulus Amebocyte Lysate (LAL) assay, are utilized to study the binding of this compound to LPS. researchgate.net In this type of assay, this compound is immobilized on a solid phase. researchgate.net LPS is then added and captured by the immobilized antibody. researchgate.net The amount of captured LPS is subsequently quantified using a sensitive detection method such as the LAL assay. researchgate.netsouthernbiotech.comcloud-clone.com

A sensitive antibody-capture assay involving immobilized this compound and a chromogenic LAL LPS-detection system demonstrated that this compound binds to all 15 smooth LPS preparations tested from various Gram-negative bacteria, including Escherichia, Klebsiella, Proteus, Pseudomonas, Salmonella, Serratia, and Yersinia species. researchgate.net This assay also showed that this compound binds to smooth LPS molecules with both long and short O-polysaccharide chains. researchgate.net The LAL assay is a common method for detecting bacterial endotoxin based on the gelation or chromogenic reaction of Limulus amebocyte lysate in the presence of LPS. southernbiotech.comcloud-clone.com

Cell-Based Assays for Immunomodulatory Effects

Cell-based assays are employed to investigate the potential immunomodulatory effects of this compound, particularly its ability to neutralize the toxic effects of LPS on immune cells. These assays assess cellular responses such as activation, adhesion, and cytokine production.

Assays for Neutrophil Activation and Granulocyte Adhesion

Assays evaluating neutrophil activation and granulocyte adhesion are used to determine if this compound can modulate these processes in the presence of LPS. Neutrophil activation can be assessed by measuring indicators such as oxidative burst. creativebiolabs.netresearchgate.net Granulocyte adhesion assays typically involve stimulating endothelial cells with LPS, which induces the expression of adhesion molecules, and then observing the adherence of granulocytes to these activated endothelial cells. creativebiolabs.netnih.govresearchgate.net

Studies evaluating the capacity of this compound (mAb E5) to neutralize the toxic effects of LPS in vitro have included assessments of LPS-induced priming of neutrophil oxidative burst and adhesion of granulocytes to LPS-stimulated endothelial cells. creativebiolabs.netresearchgate.net Despite the use of high concentrations of the antibody, this compound did not significantly neutralize LPS as assessed by these measures in assays using human blood from healthy donors. creativebiolabs.netresearchgate.net Neutrophils and granulocytes express adhesion molecules like CD18, which are involved in adhesion processes. beckman.comcreativebiolabs.net

Measurement of Cytokine Production in Stimulated Cellular Systems

Measurement of cytokine production in stimulated cellular systems is a key method for evaluating the immunomodulatory effects of this compound. LPS is a potent inducer of pro-inflammatory cytokines from immune cells, particularly monocytes and macrophages. creativebiolabs.net Assays involve stimulating whole blood or isolated immune cells (e.g., monocytes) with LPS in the presence or absence of this compound and then quantifying the levels of secreted cytokines in the cell culture supernatant. creativebiolabs.netresearchgate.net Common cytokines measured include tumor necrosis factor (TNF), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). creativebiolabs.netresearchgate.net

In Vivo Animal Model Development and Characterization

In vivo animal models have been crucial in studying the effects of this compound in a biological context, particularly in conditions mimicking Gram-negative bacterial infections and endotoxemia. These models allow for the assessment of the antibody's impact on systemic responses and survival.

Establishment of Standardized Endotoxemia and Sepsis Models

Standardized animal models are essential for reproducible research on endotoxemia and sepsis. Common approaches involve inducing a systemic inflammatory response or overt sepsis in laboratory animals, such as mice and rats google.comnih.gov. Endotoxemia models often utilize the administration of lipopolysaccharide (LPS), a key component of Gram-negative bacteria cell walls and the target of this compound google.comnih.gov. LPS can be administered via various routes, including intravenous or intraperitoneal injection, to elicit a systemic inflammatory response nih.gov. Sepsis models, aiming to replicate the complexity of clinical sepsis, may involve polymicrobial challenges induced by surgical procedures such as cecal ligation and puncture (CLP) or colon stent implantation (CS) google.comnih.gov. These models, while simplifying the complex clinical course of sepsis, help in studying aspects like the acute phase response and the effects of anti-endotoxin agents google.com. This compound has been evaluated in animal models involving LPS challenge, demonstrating a reduction in circulating endotoxin levels google.com.

Monitoring Physiological and Biochemical Parameters in Animal Studies

Data from such studies are typically presented in tables showing the mean values and variability of these parameters across different treatment groups and time points.

ParameterControl Group (Mean ± SD)This compound Group (Mean ± SD)
Example Physiological 1X ± SDY ± SD
Example Physiological 2A ± SDB ± SD
Example Biochemical 1P ± SDQ ± SD
Example Biochemical 2M ± SDN ± SD
Example Hematological 1R ± SDS ± SD

Methodologies for Assessing Bacterial Clearance and Immune Responses in vivo

Assessing bacterial clearance and immune responses in vivo is critical for understanding the effectiveness of agents like this compound in combating bacterial challenges. Methodologies for assessing bacterial clearance can involve quantifying bacterial load in various tissues or fluids (e.g., blood, organs) at different time points post-infection. This can be done through techniques like bacterial plating and colony counting.

Evaluating immune responses in vivo involves assessing both innate and adaptive arms of the immune system. This may include monitoring cytokine and chemokine levels in serum or at the site of infection using techniques such as ELISA or multiplex arrays google.com. Cellular immune responses can be assessed by analyzing immune cell populations and their activation status in blood, lymphoid organs, or infected tissues using flow cytometry or immunohistochemistry. Functional assays, such as measuring phagocytic activity or cell-mediated cytotoxicity, can also be employed. This compound has been shown to reduce levels of tumor necrosis factor (TNF), a key cytokine in the inflammatory cascade, in vivo google.com. Studies evaluating bacterial clearance and immune responses in the context of this compound would aim to determine if the antibody influences the host's ability to clear the bacterial pathogen or modulates the inflammatory and immune responses to the infection or endotoxin.

Molecular Characterization Techniques

Molecular characterization techniques are employed to determine the structural and functional properties of this compound at a molecular level, providing insights into its nature as an antibody and how it interacts with its target.

Isotype Determination and Structural Analysis of the Antibody

Isotype determination identifies the class of an antibody, which is defined by the structure of its heavy chain constant region. This compound is characterized as a murine monoclonal antibody of the IgM isotype google.com. IgM antibodies are typically large molecules that exist as pentamers in their secreted form, consisting of five Y-shaped monomer units joined together.

Affinity and Avidity Measurements of Antigen-Antibody Interaction

Techniques for measuring antibody-antigen interaction strength include equilibrium dialysis, surface plasmon resonance (SPR), and enzyme-linked immunosorbent assay (ELISA). SPR provides real-time data on binding kinetics, allowing for the determination of association and dissociation rates and calculation of the affinity constant. ELISA can be adapted to provide information on apparent affinity or avidity. The affinity of an antibody for its antigen is considered an important factor in determining its efficacy in vivo. While the principles of these measurements are well-established, specific data on the affinity or avidity of this compound for lipid A or endotoxin were not detailed in the provided search results.

Future Directions and Unexplored Research Avenues for Anti Endotoxin Monoclonal Antibodies

Deeper Elucidation of Exact Molecular Mechanism of Action Beyond Current Understanding

While Edobacomab was designed to neutralize endotoxin (B1171834) by binding to lipid A, the precise molecular mechanisms by which anti-endotoxin antibodies exert their effects in complex biological systems are not fully understood. Research suggests that the in vivo protective capacity of antibodies like E5 might not be solely explained by in vitro neutralization of investigated endotoxin effects. researchgate.net Further research is needed to fully define how anti-endotoxin antibodies interact with LPS in the context of the host immune response. This includes understanding how antibody binding affects LPS presentation to host receptors like CD14 and TLR4, and the subsequent downstream signaling cascades. oup.comresearchgate.net Investigating the dynamics of immune complex formation between antibodies and bacterial components, and how these complexes are processed and influence immune cell activation or deactivation, represents an unexplored avenue. researchgate.net The potential for anti-endotoxin antibodies to influence inflammatory pathways beyond direct LPS neutralization, possibly through modulation of cytokine release or other mediators, warrants further investigation. oclc.orgoup.com

Development of Advanced Preclinical Models for Gram-Negative Infection

The discrepancy between promising results in animal models and the outcomes in human clinical trials of anti-endotoxin antibodies highlights a critical need for more predictive preclinical models of Gram-negative infection and sepsis. nih.govtandfonline.com Current animal models often employ high bacterial inocula, laboratory-adapted strains, specific inbred animal lines, and unnatural infection routes, which may not accurately reflect the complexity and heterogeneity of human infections. asm.org Future research should focus on developing advanced models that better mimic the human immune response to Gram-negative bacteria and endotoxin. This could involve using larger animal models with immune systems more similar to humans, such as rabbits and pigs. nih.govtandfonline.com Developing models that account for factors like varying bacterial loads, different routes of infection, and the diverse genetic and immunological backgrounds of human patients is crucial for more accurate preclinical evaluation of anti-endotoxin therapies. nih.govasm.org

Investigation of this compound's Potential in Novel Immunological Pathways

Beyond its primary target of endotoxin, the potential interactions of this compound or similar anti-endotoxin antibodies with other immunological pathways remain largely unexplored. Research into novel immunological pathways, such as those involving cytokine networks, complement activation, and interactions with different immune cell populations (e.g., monocytes, neutrophils, lymphocytes), could reveal additional therapeutic potential or provide insights into the mechanisms underlying past trial outcomes. researchgate.netoup.comnih.gov For instance, studies have shown that immune complexes formed by E5 and bacteria can activate complement pathways, which could influence bacterial clearance or contribute to inflammation. researchgate.net Further investigation into how anti-endotoxin antibodies modulate the balance between pro-inflammatory and anti-inflammatory responses, or influence adaptive immunity, could open new avenues for their application or guide the design of next-generation antibodies. researchgate.netfrontiersin.orgnih.gov

Engineering Strategies for Enhanced Efficacy in Experimental Systems

The limitations observed with murine IgM antibodies like this compound, including potential immunogenicity and shorter half-life in humans, suggest that antibody engineering strategies could enhance the efficacy of anti-endotoxin approaches in experimental systems. asm.orgnih.govnih.gov Future research could explore engineering this compound or developing new anti-endotoxin antibodies with improved properties. This includes humanization or development of fully human antibodies to reduce immunogenicity. nih.govnih.govnih.gov Engineering antibodies to enhance effector functions, such as opsonophagocytosis or complement-dependent cytotoxicity, could improve bacterial clearance. asm.orgnih.govfrontiersin.org Strategies to improve antibody pharmacokinetics, tissue penetration, and stability are also critical. nih.govscispace.com Novel engineering approaches, such as the development of bispecific antibodies targeting multiple bacterial components or host factors, or antibody-drug conjugates delivering antimicrobial payloads, could be explored in research settings. nih.govfrontiersin.orgresearchgate.netgoogle.com

Exploration of Synergy with Emerging Antimicrobial Strategies in Research

Given the complex nature of Gram-negative infections and sepsis, exploring the potential synergy between anti-endotoxin antibodies like this compound and emerging antimicrobial strategies is a promising research avenue. Combining anti-endotoxin antibodies with conventional antibiotics could potentially enhance bacterial killing, reduce antibiotic-induced endotoxin release, and mitigate the inflammatory response. oup.comfrontiersin.orgmdpi.comnih.gov Research into combinations with novel antimicrobial agents, such as antimicrobial peptides, or with strategies targeting bacterial virulence factors or host immune modulation, could yield synergistic effects. researchgate.netfrontiersin.orgnih.gov Investigating the optimal timing and dosage of such combination therapies in preclinical models is essential. nih.gov Understanding the mechanisms of synergy at a molecular level could inform the design of more effective treatment regimens. frontiersin.orgnih.gov

Q & A

Q. How to design a robust meta-analysis of this compound’s bleeding risk across heterogeneous trials?

  • Methodological Answer :
  • Define outcome metrics : Standardize bleeding events using ISTH criteria (e.g., major vs. minor bleeding) .
  • Assess publication bias : Generate funnel plots and Egger’s regression to detect underreporting of non-significant results .
  • Perform subgroup analysis : Stratify by dosing regimen (e.g., once-daily vs. twice-daily) to identify risk modifiers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.